3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one
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Overview
Description
3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the fields of synthetic organic and medicinal chemistry. This compound is part of the thiazoloquinazoline family, known for its diverse pharmacological activities, including antifungal, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activities on α-glucosidase and tyrosinase , which suggests that 3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one might interact with similar targets.
Mode of Action
It’s known that similar compounds can inhibit enzymes like α-glucosidase and tyrosinase . This inhibition could lead to changes in the metabolic processes regulated by these enzymes.
Result of Action
Similar compounds have shown antimicrobial properties , suggesting that this compound might also exhibit similar effects.
Biochemical Analysis
Biochemical Properties
3-Phenyl-5H-thiazolo[2,3-b]quinazolin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . Additionally, this compound interacts with epidermal growth factor receptor tyrosine kinase, which is crucial for cell proliferation and survival . These interactions highlight the compound’s potential as a therapeutic agent in treating conditions like hyperpigmentation and cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, leading to cell cycle arrest at the G1 and G2/M transition phases . This compound also affects cell signaling pathways, particularly those involving the epidermal growth factor receptor, thereby influencing gene expression and cellular metabolism . These cellular effects underscore its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its activity and thus reducing melanin synthesis . Additionally, it interacts with the epidermal growth factor receptor tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways . These molecular interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound’s effects are both time-dependent and sustained over long durations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as inhibition of tumor growth and reduction of hyperpigmentation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications . Within the nucleus, the compound interacts with DNA and various nuclear proteins, influencing gene expression and cellular function . This subcellular localization is vital for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one typically involves the reaction of anthranilic acid with cinnamoylisothiocyanate under reflux conditions. This reaction yields quinazolinone derivatives, which are then further reacted with various reagents to form the desired thiazoloquinazoline structure . Another method involves the use of isatins and 2-haloaryl isothiocyanates in a transition-metal-free cascade reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of fluorescent sensors for detecting metal ions and other analytes.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-methoxyphenyl)imino)me)-3-phenyl-5H-(1,3)thiazolo(2,3-b)quinazolin-5-one
- Benzo[4,5]thiazolo[2,3-b]quinazoline derivatives
Uniqueness
3-phenyl-5H
Properties
IUPAC Name |
3-phenyl-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-12-8-4-5-9-13(12)17-16-18(15)14(10-20-16)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKFCPJYPFSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=CC=CC=C4C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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